5-Benzylpyridin-2-amine

Descripción general

Descripción

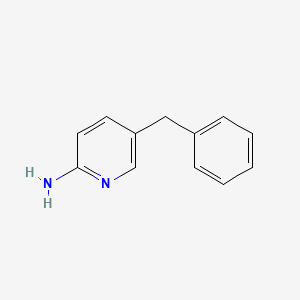

5-Benzylpyridin-2-amine: is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a benzyl group attached to the fifth position and an amine group at the second position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylpyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-aminopyridine and benzyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: Benzyl bromide is added dropwise to a solution of 2-aminopyridine and potassium carbonate in DMF. The mixture is then heated to reflux for several hours.

Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while reducing production time and costs.

Análisis De Reacciones Químicas

Types of Reactions

5-Benzylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 5-benzylpiperidin-2-amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-benzylpiperidin-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Benzylpyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 5-Benzylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyridine: Lacks the benzyl group, making it less hydrophobic.

5-Benzylpyridine: Lacks the amine group, reducing its ability to form hydrogen bonds.

5-Benzylpiperidin-2-amine: A reduced form with different electronic properties.

Uniqueness

5-Benzylpyridin-2-amine is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties

Actividad Biológica

5-Benzylpyridin-2-amine, also referred to as 5-(aminomethyl)-N-benzylpyridin-2-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a benzyl group at the 5-position and an amino group at the 2-position. This specific arrangement contributes to its unique biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 200.24 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not well-documented |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of certain proteins involved in cellular signaling pathways, which can lead to anti-proliferative effects in cancer cells.

Biological Activities

-

Anticancer Activity :

- Studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The compound has shown IC values ranging from 120 nM to over 350 nM depending on the specific analogs tested .

Cell Line IC (nM) HCT116 120–130 MDA-MB-231 200–350 - Antimicrobial Activity :

-

Neurological Applications :

- Due to its structural characteristics, this compound is also being explored for potential therapeutic applications in neurological disorders. Research indicates that it may serve as a lead compound for developing drugs targeting neurodegenerative diseases.

Study on Antiproliferative Activity

A comprehensive study focused on the synthesis and evaluation of various thieno[2-3-b]pyridine derivatives, including those containing benzyl substitutions similar to this compound. The results indicated that modifications at the benzyl position could enhance anticancer efficacy while maintaining low toxicity profiles .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that specific substitutions on the pyridine ring can significantly affect biological activity. For instance, the presence of alkoxy groups has been shown to enhance anti-proliferative effects, emphasizing the importance of molecular structure in drug design .

Propiedades

IUPAC Name |

5-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLZLNHYUDXOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540569 | |

| Record name | 5-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98477-40-8 | |

| Record name | 5-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.